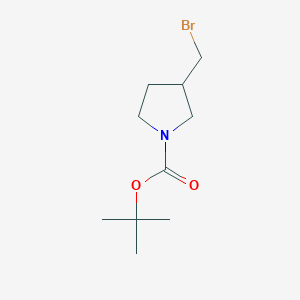
4-(2-Bromo-4-fluorophenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(2-Bromo-4-fluorophenoxy)piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The presence of bromo and fluoro substituents on the phenyl ring attached through an ether linkage to the piperidine moiety suggests potential reactivity and usefulness in further chemical transformations.
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored in various studies. For instance, the asymmetric synthesis of 4-aryl-2-piperidinones was achieved using a chiral bisphosphine-rhodium catalyst, which introduced a 4-fluorophenyl group to the piperidinone ring . Although this does not directly describe the synthesis of 4-(2-Bromo-4-fluorophenoxy)piperidine, it provides insight into the types of catalytic methods that could be employed for such substitutions. Additionally, the use of reagents like 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine in the synthesis of disubstituted piperidines indicates the potential for bromine-containing reagents to be used in the synthesis of bromo-substituted piperidine derivatives .
Molecular Structure Analysis
The molecular and vibrational structures of related compounds have been characterized using various spectroscopic techniques. For example, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid was studied using FT-IR, FT-Raman, NMR, and UV spectroscopy, and its geometry was optimized using computational methods . These techniques could similarly be applied to analyze the molecular structure of 4-(2-Bromo-4-fluorophenoxy)piperidine, providing insights into its geometry, electronic structure, and potential energy distribution.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. The presence of a bromo substituent in the molecule suggests that it could be used in further substitution reactions, such as nucleophilic displacements or cross-coupling reactions. The fluorine atom could also influence the reactivity of the compound, potentially activating the adjacent carbon for nucleophilic attack. The synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine through Grignard reactions and subsequent catalytic H/D exchange indicates the versatility of piperidine derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Bromo-4-fluorophenoxy)piperidine would likely be influenced by the presence of the bromo and fluoro substituents. These could affect the compound's boiling point, melting point, solubility, and stability. The NBO analysis of related compounds has provided insights into the stability arising from hyperconjugative interactions and charge delocalization . Similarly, the molecular electrostatic potential (MEP) surface map could be used to understand the chemical reactivity of 4-(2-Bromo-4-fluorophenoxy)piperidine. The compound's spectroscopic properties, such as IR and NMR chemical shifts, would be key to characterizing its structure and purity.
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-bromo-4-fluorophenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRXVTVLQJODIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647914 |
Source


|
| Record name | 4-(2-Bromo-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-fluorophenoxy)piperidine | |
CAS RN |
647014-45-7 |
Source


|
| Record name | 4-(2-Bromo-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)



![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)




